molecular formula C18H19N3O6S2 B2429939 3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950316-86-6

3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2429939
CAS No.: 950316-86-6
M. Wt: 437.49
InChI Key: FXHIPEBRTNTUCA-UHFFFAOYSA-N
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Description

Thiadiazines are a class of organic compounds that contain a ring structure composed of three carbon atoms, two nitrogen atoms, and one sulfur atom . They are known for their biological, therapeutic, and medicinal properties . The compound you mentioned seems to be a derivative of this class, with additional functional groups attached to the ring structure.


Molecular Structure Analysis

The molecular structure of thiadiazines and their derivatives can be complex due to the presence of multiple functional groups . The specific molecular structure of “3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” would require more detailed analysis.


Chemical Reactions Analysis

Thiadiazines can undergo a variety of chemical reactions. For instance, they can react with orthoformates to form a benzopyrano ring system . The specific chemical reactions that “this compound” can undergo are not specified in the sources I found.

Scientific Research Applications

Synthesis and Anticancer Activities

Benzothiadiazinyl hydrazinecarboxamides and anilinotriadiazinethiadiazine diones, structurally related to the given compound, have been synthesized and tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Compounds exhibited moderate to good inhibitory activity, with some showing potential through inhibition of tubulin polymerization, highlighting their significance in cancer research (Kamal et al., 2011).

Heterocyclization Methods

Research on heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines has led to the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides. This method provides a novel approach to producing derivatives of the benzothiadiazine class, potentially expanding the utility and application scope of these compounds in various scientific studies (Shalimov et al., 2016).

Novel Scaffold Preparation

Solvent-dependent Baylis–Hillman reactions have been developed for the preparation of novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds, involving derivatives of 3-(methoxy(phenyl)methyl)-1-methyl-1H-benzo-[c][1,2]thiazine 2,2-dioxides. These reactions provide new pathways for creating complex molecules that could be of interest in the development of new drugs or materials (Ghandi et al., 2014).

Imaging Agents for Alzheimer's Disease

A carbon-11-labeled AMPAR allosteric modulator based on the benzothiadiazine structure has been synthesized for potential use as a PET radioligand in imaging Alzheimer's disease. This highlights the versatility of benzothiadiazine derivatives in developing diagnostic tools for neurological conditions (Miao et al., 2019).

Future Directions

Thiadiazines and their derivatives have attracted significant research interest due to their biological activity . Future research could focus on exploring the properties of “3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” and potential applications in medicine or other fields.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-26-14-4-2-3-13(11-14)18-19-16-6-5-15(12-17(16)28(22,23)20-18)29(24,25)21-7-9-27-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIPEBRTNTUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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